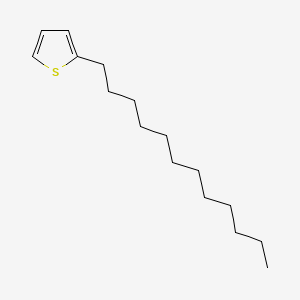

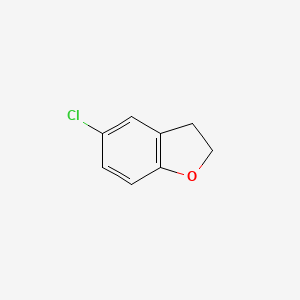

![molecular formula C11H16N2 B1596068 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine CAS No. 67580-65-8](/img/structure/B1596068.png)

4-[2-(Pyrrolidin-1-yl)ethyl]pyridine

Overview

Description

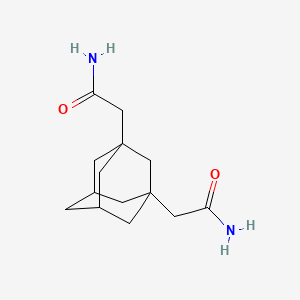

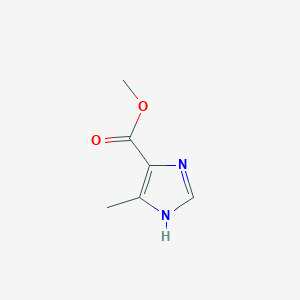

“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is a chemical compound with the molecular formula C11H16N2 . It consists of a pyrrolidine ring attached to a pyridine ring via an ethyl bridge .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethyl bridge . The InChI code for this compound is “InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2” and the SMILES representation is "C(CC1=CC=NC=C1)N2CCCC2" .Scientific Research Applications

Synthesis of Heterocycles

4-[2-(Pyrrolidin-1-yl)ethyl]pyridine serves as a key intermediate in the synthesis of complex heterocycles. Zhu et al. (2003) demonstrated its utility in phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines with high regioselectivity and excellent yields, highlighting its role in constructing functionalized heterocycles (Zhu, Lan, & Kwon, 2003).

Polymer Chemistry

In polymer chemistry, this compound derivatives find application as protecting groups for carboxylic acids in polymers. Elladiou & Patrickios (2012) explored 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, which can be selectively removed post-polymerization, indicating the versatility of pyridine derivatives in polymer modification and functionalization (Elladiou & Patrickios, 2012).

Magnetic and Optical Properties

Alexandropoulos et al. (2011) demonstrated the use of this compound-related compounds in lanthanide chemistry, leading to the development of nonanuclear lanthanide clusters with unique magnetic and optical properties, useful for applications in materials science (Alexandropoulos et al., 2011).

Molecular Electronics

In the field of molecular electronics, the dibranched heterocyclic chromophores based on pyrrole-pyridine have been studied by Facchetti et al. (2006) for their potential in electrooptic film fabrication, highlighting the influence of molecular architecture on film microstructure and optical response, relevant for the development of advanced optical materials (Facchetti et al., 2006).

Future Directions

Pyrrolidine derivatives, such as “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been widely used in drug discovery due to their versatility . They are often used as scaffolds for the development of novel biologically active compounds . Therefore, future research could focus on exploring the potential of “this compound” and its derivatives in the development of new therapeutic agents.

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with a variety of targets, including ck1γ and ck1ε , androgen receptors , and TrkA/B/C . These targets play crucial roles in various biological processes, including kinase regulation, hormone modulation, and tumorogenesis .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space and influences the binding mode to enantioselective proteins .

Biochemical Pathways

Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Pharmacokinetics

Modifications to the structure of similar compounds have been made to optimize their pharmacokinetic profile .

Result of Action

Similar compounds have shown nanomolar activity against certain targets, suggesting potential therapeutic effects .

Action Environment

The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .

properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJYGFKCUMGKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285782 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67580-65-8 | |

| Record name | MLS000737070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PYRROLIDINOETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGK7RN9FSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.